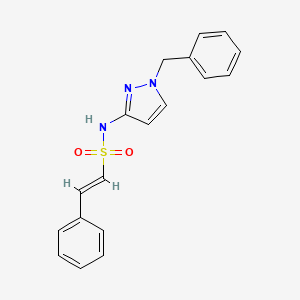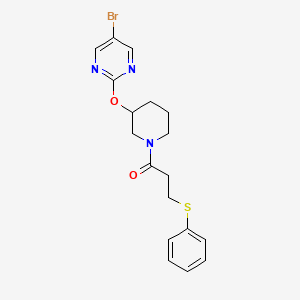
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one, also known as BPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development.
Mécanisme D'action
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation activity. This leads to an increase in insulin receptor phosphorylation and downstream signaling pathways, resulting in improved glucose uptake and metabolism. In cancer cells, 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has been shown to induce apoptosis and inhibit cell proliferation by targeting multiple signaling pathways.
Biochemical and Physiological Effects:
In animal studies, 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has been shown to improve glucose tolerance and insulin sensitivity, as well as reduce body weight and adiposity in obese mice. 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has also been shown to inhibit tumor growth and metastasis in various cancer models. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one in lab experiments is its high selectivity for PTP1B, which reduces the risk of off-target effects. However, 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has a relatively short half-life and low solubility, which may limit its effectiveness in vivo. Additionally, the synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one is complex and time-consuming, which may hinder its widespread use in research.
Orientations Futures
There are several potential future directions for the research and development of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one. One area of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Another direction could be the development of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one analogs with improved pharmacokinetic properties and selectivity for PTP1B. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one in the treatment of type 2 diabetes and cancer.
Méthodes De Synthèse
The synthesis of 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one involves the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidine and phenylthiol, followed by the addition of 1,3-dibromo-2-propanone. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity. 1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXOTLXDXSBQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


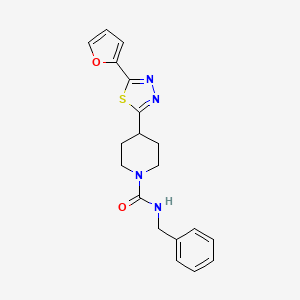
![4-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2878765.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2878768.png)
![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)
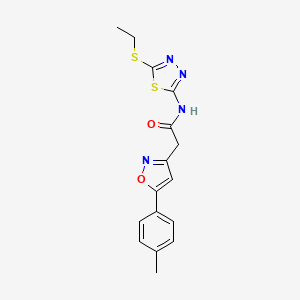
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)
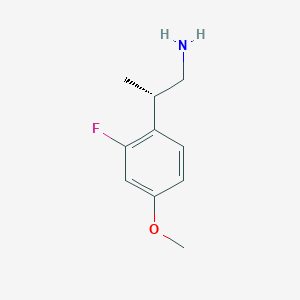

![4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2878781.png)
![ethyl 1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2878783.png)

